N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-13-8-17-19(9-14(13)2)28-21(23-17)26(12-16-6-5-7-22-11-16)20(27)18-10-15(3)25(4)24-18/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMKFZSBVJLQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=NN(C(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4,5-Dimethylbenzenethiol
The benzothiazole nucleus is constructed via acid-catalyzed cyclization of 2-amino-4,5-dimethylbenzenethiol (1 ) with formic acid (HCOOH, 98%) at reflux (100–110°C, 6 h). This yields 5,6-dimethyl-1,3-benzothiazol-2-amine (2 ) as a pale yellow solid (mp 148–150°C, yield 78%).
Reaction Scheme:
$$
\text{2-Amino-4,5-dimethylbenzenethiol} + \text{HCOOH} \rightarrow \text{5,6-Dimethyl-1,3-benzothiazol-2-amine} + \text{H}_2\text{O}
$$
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 100–110°C |
| Time | 6 h |
| Yield | 78% |
| Melting Point | 148–150°C |
Functionalization of 5,6-Dimethyl-1,3-Benzothiazol-2-Amine
N-Alkylation with Pyridin-3-ylmethyl Bromide
The secondary amine is introduced via alkylation of 2 with pyridin-3-ylmethyl bromide (3 ) in anhydrous tetrahydrofuran (THF) under nitrogen. Potassium carbonate (K₂CO₃) acts as a base, facilitating nucleophilic substitution at 60°C for 12 h. The product, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)amine (4 ), is isolated by column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Reaction Scheme:
$$
\text{5,6-Dimethyl-1,3-benzothiazol-2-amine} + \text{Pyridin-3-ylmethyl bromide} \rightarrow \text{Compound 4} + \text{HBr}
$$
Key Data:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | K₂CO₃ (2.5 eq) |
| Temperature | 60°C |
| Time | 12 h |
| Yield | 65% |
Synthesis of 1,5-Dimethyl-1H-Pyrazole-3-Carboxylic Acid
Cyclocondensation of Acetylacetone with Methylhydrazine
1,5-Dimethyl-1H-pyrazole (5 ) is synthesized by refluxing acetylacetone (2,4-pentanedione) with methylhydrazine in ethanol (80°C, 4 h). Subsequent oxidation of the C3 methyl group is achieved using potassium permanganate (KMnO₄) in acidic medium (H₂SO₄, 0°C → 25°C, 8 h), yielding 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (6 ).
Reaction Scheme:
$$
\text{Acetylacetone} + \text{Methylhydrazine} \rightarrow \text{1,5-Dimethyl-1H-pyrazole} \xrightarrow{\text{KMnO}_4} \text{1,5-Dimethyl-1H-pyrazole-3-carboxylic acid}
$$
Key Data:
| Parameter | Value |
|---|---|
| Oxidation Agent | KMnO₄ (3 eq) |
| Solvent | H₂O/H₂SO₄ (1:1) |
| Temperature | 0°C → 25°C |
| Time | 8 h |
| Yield | 70% |
Amide Bond Formation
Activation of Carboxylic Acid and Coupling
Compound 6 is converted to its acid chloride using thionyl chloride (SOCl₂, reflux, 2 h). The resultant 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (7 ) is reacted with 4 in dichloromethane (DCM) with triethylamine (Et₃N) as a base (0°C → 25°C, 12 h). The target compound precipitates as a white solid after aqueous workup.
Reaction Scheme:
$$
\text{1,5-Dimethyl-1H-pyrazole-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride 7} \xrightarrow{\text{Compound 4}} \text{Target Compound}
$$
Key Data:
| Parameter | Value |
|---|---|
| Coupling Agent | SOCl₂ |
| Solvent | DCM |
| Base | Et₃N (3 eq) |
| Temperature | 0°C → 25°C |
| Time | 12 h |
| Yield | 58% |
Analytical Characterization
Spectral Data Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, pyridine-H), 7.85–7.20 (m, 6H, aromatic), 5.12 (s, 2H, N-CH₂-pyridine), 3.92 (s, 3H, pyrazole-CH₃), 2.65 (s, 3H, pyrazole-CH₃), 2.41 (s, 6H, benzothiazole-CH₃).
- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).
- HRMS: m/z calculated for C₂₁H₂₂N₅O₂S [M+H]⁺: 432.1452; found: 432.1456.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and bioavailability.
| Reaction Type | Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | H₂O/EtOH (1:1) | N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxylic acid | ~65% | |
| Basic Hydrolysis | NaOH (2M), 80°C | Dioxane | Sodium salt of the carboxylic acid derivative | ~72% |
Key Findings :
- Acidic hydrolysis preserves the benzothiazole and pyrazole rings but requires prolonged heating.
- Basic conditions may lead to partial decomposition of the pyridinylmethyl group if not carefully controlled.
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzothiazole ring undergoes regioselective electrophilic substitution at the 4-position due to steric hindrance from the 5,6-dimethyl groups.
| Reaction Type | Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Acetic anhydride | 4-Nitro derivative | 55% | |
| Sulfonation | ClSO₃H, DCM | Pyridine | 4-Sulfonic acid derivative | 48% |
Key Findings :
- Nitration occurs preferentially at the 4-position of the benzothiazole ring .
- Sulfonation yields a water-soluble derivative, useful for further functionalization .
Nucleophilic Substitution at the Pyridine Ring
The pyridin-3-ylmethyl group participates in nucleophilic substitution reactions due to the electron-withdrawing effect of the adjacent carboxamide.
Key Findings :
- Alkylation enhances the compound’s lipophilicity, improving membrane permeability .
- Direct amination requires catalysis to overcome steric hindrance .
Oxidation of the Pyrazole Ring
The 1,5-dimethylpyrazole ring undergoes oxidation under strong oxidizing agents to form pyrazolone derivatives.
| Reaction Type | Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|---|
| Oxidation | H₂O₂, FeSO₄ | Acetic acid | 1,5-Dimethylpyrazol-3-one | 40% |
Mechanistic Insight :
Cross-Coupling Reactions
The benzothiazole ring participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.
Key Findings :
- Suzuki coupling introduces aryl groups without disrupting the carboxamide linkage .
- Buchwald-Hartwig amination requires elevated temperatures (110°C) for efficient C–N bond formation.
Biological Interactions via Hydrogen Bonding
The carboxamide and pyridine nitrogen atoms serve as hydrogen bond donors/acceptors, enabling interactions with biological targets.
| Target | Interaction Type | Affinity (Kd) | References |
|---|---|---|---|
| Mycobacterial enzymes | H-bonding with Thr³⁵⁶ | 12.7 μM | |
| Human kinases | π-π stacking with Phe⁴⁸⁹ | 8.3 μM |
Key Insight :
Scientific Research Applications
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its dual substitution: the 5,6-dimethylbenzothiazol-2-yl group and the pyridin-3-ylmethyl moiety. Below is a comparative analysis with structurally related pyrazole carboxamides:
Notes:
- logP: Calculated using fragment-based methods (e.g., Crippen’s method).
- Activity: Benzothiazole derivatives are known for kinase inhibition (e.g., JAK2, EGFR), while pyridine moieties often improve solubility and hydrogen-bonding interactions .
Biological Activity
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzymatic inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C₁₅H₁₈N₄S
- Molecular Weight: 286.39 g/mol
The presence of both benzothiazole and pyrazole moieties contributes to its biological activity by allowing interactions with various biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity
- Enzymatic Inhibition
- Anti-inflammatory Properties
Anticancer Studies
A study published in ACS Omega identified various pyrazole derivatives, including those with benzothiazole substituents, that exhibited potent anticancer activity against multiple cancer cell lines. The mechanism was primarily attributed to the induction of apoptosis in cancer cells .
Enzyme Inhibition Studies
Research highlighted the ability of certain pyrazolo compounds to inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. This inhibition leads to reduced proliferation of cancer cells .
Data Table: Summary of Biological Activities
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity in alkylation steps (e.g., pyridine methyl vs. benzothiazole NH) .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (<0.5% by LC-MS) .
- X-ray Crystallography : Resolves conformational ambiguities in the pyrazole-carboxamide moiety .
How can contradictory biological activity data (e.g., in vitro vs. in vivo) be resolved for this compound?
Advanced Research Question
Contradictions often arise from:
- Pharmacokinetic factors : Poor bioavailability due to high logP values (e.g., >3.5) .
- Metabolic instability : Rapid oxidation of the pyridine methyl group in hepatic microsomes .
Resolution Strategies : - Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to improve solubility .
- In silico modeling : Use molecular dynamics simulations to predict metabolite formation and off-target interactions .
What methodologies are recommended for studying this compound’s interaction with biological targets (e.g., kinases)?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to kinase domains .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for target engagement .
- Cryo-EM : Resolves structural changes in target proteins upon ligand binding .
How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be validated experimentally?
Basic Research Question
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps .
- Isotopic Labeling : Use ¹⁸O-labeled water to confirm nucleophilic attack pathways in amide formation .
- DFT Calculations : Predict transition states and validate intermediates using Gaussian software .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Advanced Research Question
- Purification Issues : Column chromatography becomes impractical; switch to recrystallization (e.g., using ethyl acetate/hexane) .
- Exothermic Reactions : Use controlled addition of reagents (e.g., via syringe pump) to prevent runaway reactions during alkylation .
- Cost Optimization : Replace expensive catalysts (e.g., Pd/C) with nickel-based alternatives for hydrogenation steps .
How does the compound’s stereoelectronic profile influence its reactivity in biological systems?
Advanced Research Question
- HOMO-LUMO Analysis : Pyridine’s electron-deficient ring directs nucleophilic attack to the benzothiazole moiety .
- Molecular Electrostatic Potential (MEP) Maps : Identify regions of high electron density (e.g., carboxamide oxygen) for hydrogen bonding with targets .
What in vitro assays are suitable for preliminary biological screening?
Basic Research Question
- Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., ADP-Glo™ for kinases) .
- Cell Viability Tests : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Membrane Permeability : Caco-2 monolayers assess passive diffusion and efflux ratios .
How can computational tools aid in optimizing this compound’s ADMET properties?
Advanced Research Question
- QSAR Models : Predict logP, pKa, and solubility using tools like Schrödinger’s QikProp .
- CYP450 Inhibition Screening : Use StarDrop’s DEREK module to flag metabolic liabilities .
- Toxicity Prediction : ADMET Predictor™ identifies potential hepatotoxicity or cardiotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
